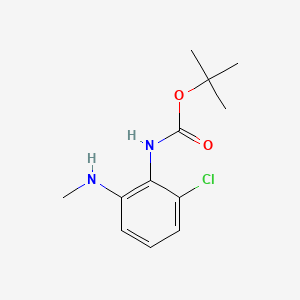
tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate is a chemical compound with the molecular formula C12H17ClN2O2 It is a derivative of carbamate, characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate typically involves the reaction of 2-chloro-6-(methylamino)phenol with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted carbamates with various functional groups.
Oxidation and Reduction Reactions: Products include N-oxides and amines.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the chloro and methylamino substituents.
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: Similar structure but with different substituents on the phenyl ring
Uniqueness
tert-Butyl (2-chloro-6-(methylamino)phenyl)carbamate is unique due to the presence of both chloro and methylamino groups on the phenyl ring. These substituents confer distinct chemical reactivity and biological activity compared to other carbamate derivatives. The combination of these functional groups makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H17ClN2O2 |
|---|---|
Peso molecular |
256.73 g/mol |
Nombre IUPAC |
tert-butyl N-[2-chloro-6-(methylamino)phenyl]carbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-10-8(13)6-5-7-9(10)14-4/h5-7,14H,1-4H3,(H,15,16) |
Clave InChI |
XCVLKLNXLANCBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



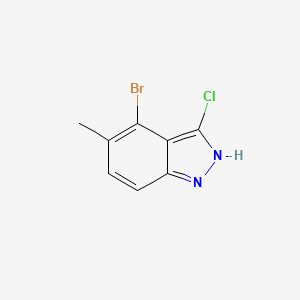
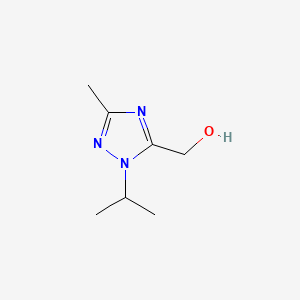
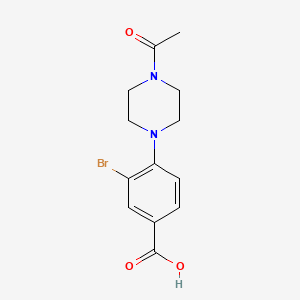
![Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13935805.png)
![4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13935815.png)
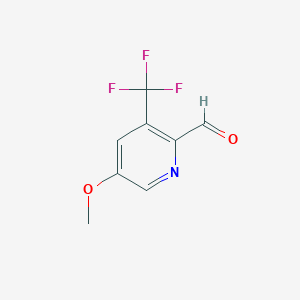
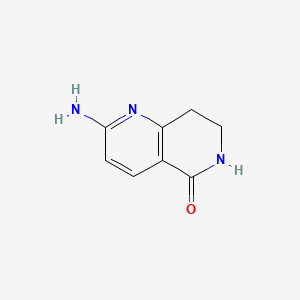
![5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B13935832.png)
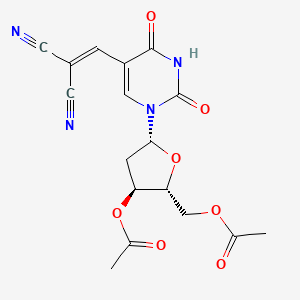
![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
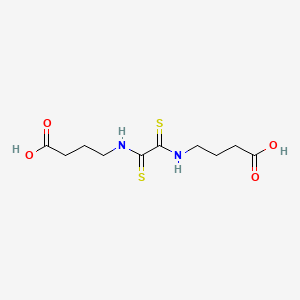
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)
